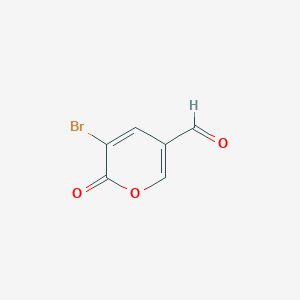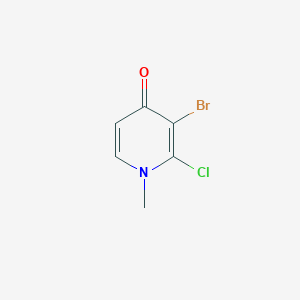
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-1-methylpyridin-4(1H)-one typically involves the halogenation of 1-methylpyridin-4(1H)-one. The process can be carried out using bromine and chlorine sources under controlled conditions. One common method involves the following steps:
Halogenation: 1-methylpyridin-4(1H)-one is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 3-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorine source, such as thionyl chloride, to introduce the chlorine atom at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms or reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinones with various functional groups.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Dehalogenated pyridinones or reduced piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-1-methylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-chloropyridine: Lacks the methyl and hydroxyl groups, making it less versatile in certain reactions.
2-Chloro-3-methylpyridine: Lacks the bromine atom, which can affect its reactivity and applications.
4-Hydroxy-3-bromopyridine: Lacks the chlorine atom and methyl group, leading to different chemical properties.
Uniqueness
3-Bromo-2-chloro-1-methylpyridin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms, as well as the methyl group on the pyridine ring. This combination of substituents provides a distinct reactivity profile and makes the compound valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H5BrClNO |
|---|---|
Molekulargewicht |
222.47 g/mol |
IUPAC-Name |
3-bromo-2-chloro-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-2-4(10)5(7)6(9)8/h2-3H,1H3 |
InChI-Schlüssel |
LXTPEYFMFQSCST-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=O)C(=C1Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



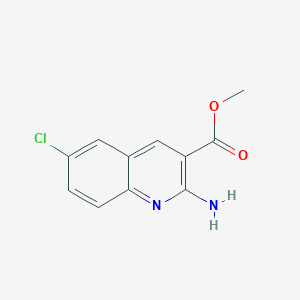
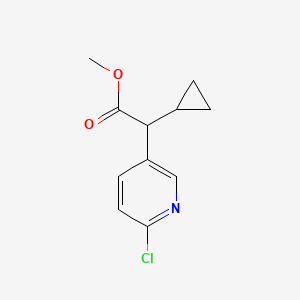
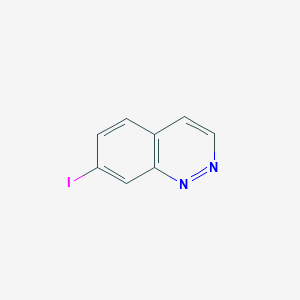

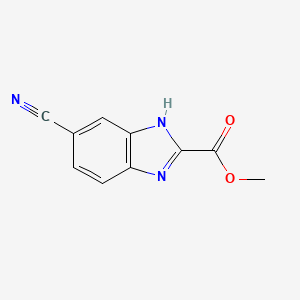
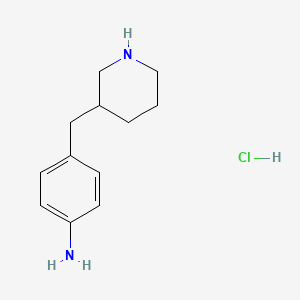
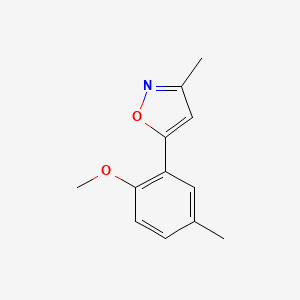
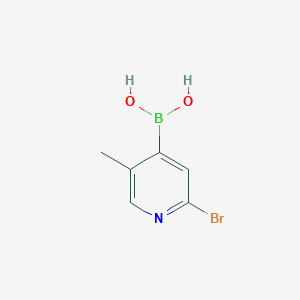

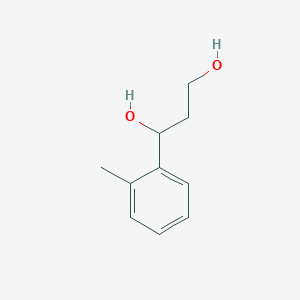
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)
